methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate
Description
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H12BrNO3S This compound is characterized by the presence of a bromine atom, a dimethylcarbamoyl group, and a sulfanyl group attached to a benzoate ester
Properties
CAS No. |
501378-90-1 |
|---|---|
Molecular Formula |
C11H12BrNO3S |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
methyl 4-bromo-2-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H12BrNO3S/c1-13(2)11(15)17-9-6-7(12)4-5-8(9)10(14)16-3/h4-6H,1-3H3 |
InChI Key |
CBVDNAUOANHPNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC(=C1)Br)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.
Thioester Formation: The brominated product is then reacted with dimethylcarbamoyl chloride and a base such as triethylamine to form the dimethylcarbamoyl thioester.
Sulfanyl Group Introduction: Finally, the thioester is treated with a sulfanylating agent, such as thiourea, under acidic conditions to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The 4-bromo substituent enables palladium-catalyzed couplings with boronic acids or esters. Similar reactions with methyl 4-bromo-2-methylbenzoate achieved yields up to 99% using Pd(dppf)Cl₂, KOAc, and dioxane at 80–110°C . For the target compound:
-
The electron-withdrawing (dimethylcarbamoyl)sulfanyl group may slightly deactivate the aryl bromide but is unlikely to inhibit coupling.
-
Steric hindrance from the bulky thioester group could reduce reaction rates compared to methyl-substituted analogs.
Example Conditions (adapted from ):
| Reagents/Conditions | Details |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3–5 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1, 8–10× substrate volume) |
| Temperature | 80–110°C |
| Yield Range | 66–99% (for similar substrates) |
Nucleophilic Aromatic Substitution (NAS)
The bromine may undergo displacement with nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions. NAS is less common for aryl bromides than coupling but is feasible with electron-deficient rings:
-
The (dimethylcarbamoyl)sulfanyl group enhances ring electron-deficiency, potentially facilitating NAS.
-
Example: Reaction with morpholine in DMF at 120°C could yield methyl 4-morpholino-2-[(dimethylcarbamoyl)sulfanyl]benzoate.
Key Factors :
-
Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.
-
CuI or Pd catalysts may accelerate substitution.
Functional Group Transformations of the Thioester
The (dimethylcarbamoyl)sulfanyl group exhibits distinct reactivity:
Hydrolysis
Under acidic or basic conditions, the thioester hydrolyzes to form a carboxylic acid or carboxylate:
-
Basic Hydrolysis : NaOH/MeOH/H₂O → methyl 4-bromo-2-mercaptobenzoate (thiol intermediate) + dimethylamine.
-
Acidic Hydrolysis : HCl/THF → 4-bromo-2-mercaptobenzoic acid.
Stability Note : The thioester is stable under neutral conditions but degrades in prolonged basic environments .
Thiol-Disulfide Exchange
Reaction with disulfides (e.g., cystine) or oxidizing agents could yield symmetrical or mixed disulfides:
-
Example: Treatment with I₂ in CH₂Cl₂ oxidizes the thiol to a disulfide.
Bromine-Lithium Exchange
Using organolithium reagents (e.g., n-BuLi), the bromine can be replaced to install new substituents:
-
Example: Reaction with n-BuLi at –78°C in THF, followed by quenching with electrophiles (e.g., CO₂, DMF), forms derivatives like methyl 4-carboxy-2-[(dimethylcarbamoyl)sulfanyl]benzoate.
Caution : The thioester may react with strong bases, necessitating low temperatures and careful electrophile selection .
Radical Reactions
Photocatalytic defluorinative or bromine-centered radical pathways are plausible:
-
Example: Visible-light irradiation with Ru(bpy)₃²⁺ and Hünig’s base generates aryl radicals for cyclization or coupling.
Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate serves as a versatile intermediate in organic synthesis. It is employed in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The bromine atom in the structure allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
Medicinal Chemistry
This compound is being investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor. It has been tested for its efficacy against various enzymes involved in metabolic pathways, which can lead to the development of new therapeutic agents for metabolic disorders.
Case Study 1: Synthesis of Antifolate Compounds
In a study published in Journal of Organic Chemistry, researchers utilized this compound as a precursor for synthesizing antifolate compounds. The study demonstrated that the synthesized compounds exhibited potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, suggesting potential applications in cancer therapy .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The compound was tested using standard disc diffusion methods, showing significant zones of inhibition, which indicates its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine and sulfanyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a dimethylcarbamoyl sulfanyl group.
Methyl 4-bromo-2-nitrobenzoate: Contains a nitro group instead of a dimethylcarbamoyl sulfanyl group.
Methyl 4-bromo-2-hydroxybenzoate: Features a hydroxy group instead of a dimethylcarbamoyl sulfanyl group.
Uniqueness
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is unique due to the presence of the dimethylcarbamoyl sulfanyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research applications.
Biological Activity
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-bromo-2-hydroxybenzoate with dimethylcarbamoyl chloride in the presence of a suitable base. The resulting compound features a bromo substituent, a sulfanyl group, and a dimethylcarbamoyl moiety, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole compounds demonstrate antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of the dimethylcarbamoyl group is believed to enhance these activities by increasing membrane permeability or interfering with metabolic pathways.
Anti-inflammatory Effects
Compounds containing sulfanyl groups have been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The structural features of this compound suggest that it may also exhibit similar effects, potentially making it useful in treating inflammatory diseases.
Anticancer Activity
Recent studies have explored the potential anticancer properties of benzoate derivatives. For example, compounds designed to target carbonic anhydrase IX (CAIX), which is overexpressed in various tumors, have shown promising results . this compound could be evaluated for its ability to inhibit CAIX or other cancer-related pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption : The lipophilicity imparted by the bromo and sulfanyl groups may facilitate penetration into microbial membranes or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfanyl-containing compounds can induce oxidative stress in target cells, leading to apoptosis .
Case Studies and Research Findings
Q & A
Q. Table 1: Comparison of Reaction Conditions
Basic: How should researchers characterize this compound using spectroscopic techniques?
Answer:
A multi-technique approach is critical:
- NMR : Confirm the bromine (¹H NMR: δ ~7.5–8.0 ppm for aromatic protons) and dimethylcarbamoyl groups (¹³C NMR: δ ~165 ppm for C=O) .
- IR : Identify the C=O stretch (~1700 cm⁻¹ for ester) and N–H/C=O vibrations (~1550 cm⁻¹ for carbamoyl) .
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺ expected at m/z 346.98 for C₁₁H₁₁BrNO₃S) .
Advanced: What computational strategies are effective for studying its interactions with biological targets?
Answer:
Stepwise docking protocol using AutoDock4 :
Receptor Preparation : Include flexible sidechains (e.g., catalytic residues) in the target protein .
Ligand Parameterization : Assign partial charges to the bromine and carbamoyl groups using AM1-BCC.
Grid Setup : Focus on the active site, with a 60x60x60 Å grid spacing.
Docking Analysis : Run 100 simulations, cluster results by RMSD (<2.0 Å), and prioritize poses with strong hydrogen bonds to the carbamoyl group .
Q. Table 2: Example Docking Scores vs. Experimental IC₅₀
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | -9.2 | 1.5 | |
| HIV Protease (flexible) | -8.7 | N/A |
Advanced: How can stability issues (e.g., dimerization) during biological assays be mitigated?
Answer:
The compound may dimerize under hydrolytic conditions. Mitigation strategies include:
- Inert Atmosphere : Conduct experiments under argon to prevent oxidation .
- pH Control : Avoid alkaline conditions (e.g., pH >9) to limit ester hydrolysis .
- Low-Temperature Storage : Store at 0–6°C to reduce degradation .
Validation : Monitor stability via LC-MS over 24–72 hours in plasma or buffer .
Advanced: How to resolve contradictory data on the bromine substituent’s reactivity in cross-coupling reactions?
Answer:
Conflicting reports on Suzuki-Miyaura coupling efficiency may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
